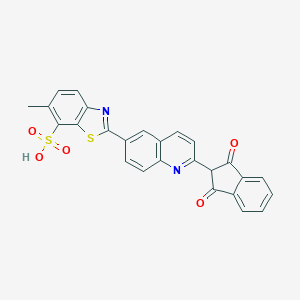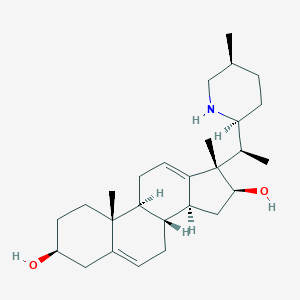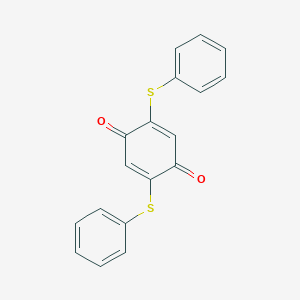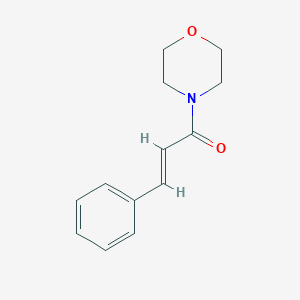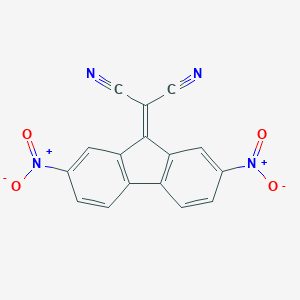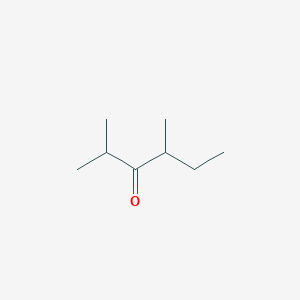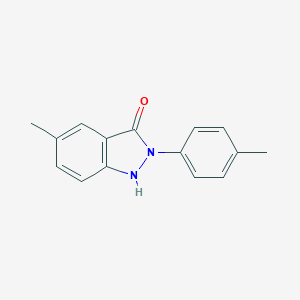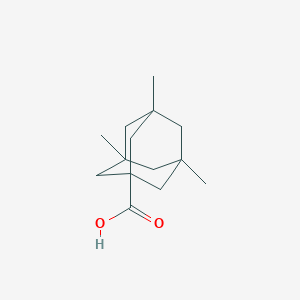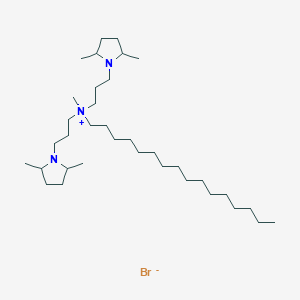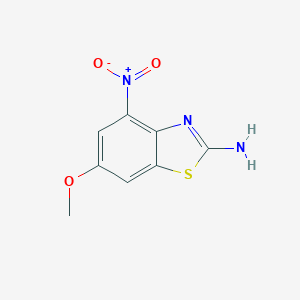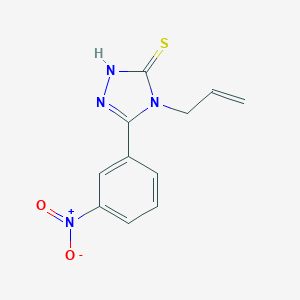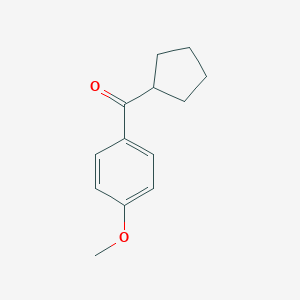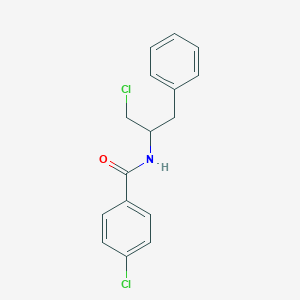
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane is a chemical compound that is widely used in scientific research. It is also known as CPP or CPP-ACP, and it is a derivative of casein phosphopeptide. CPP-ACP has been found to have many potential applications in the fields of dentistry, medicine, and biochemistry.
Mecanismo De Acción
The mechanism of action of CPP-ACP is not fully understood. However, it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent tooth decay. It may also work by promoting the remineralization of tooth enamel and by inhibiting the growth of bacteria that cause dental caries.
Efectos Bioquímicos Y Fisiológicos
CPP-ACP has been found to have a number of biochemical and physiological effects. It has been shown to promote the remineralization of tooth enamel, inhibit the growth of bacteria that cause dental caries, and reduce dental hypersensitivity. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-ACP for lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on CPP-ACP. One area of interest is the development of new dental materials that incorporate CPP-ACP. Another area is the use of CPP-ACP in drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and to explore its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of CPP-ACP involves the reaction of p-chlorobenzoyl chloride with 1-chloro-3-phenylpropane in the presence of a base. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
CPP-ACP has been extensively studied for its potential applications in various scientific fields. In dentistry, it has been found to be effective in preventing tooth decay and treating dental hypersensitivity. It has also been used in the development of dental materials such as resin composites and dental adhesives. In medicine, CPP-ACP has been studied for its potential use in drug delivery systems and in the treatment of diseases such as osteoporosis. In biochemistry, CPP-ACP has been used as a model system for studying protein-peptide interactions.
Propiedades
Número CAS |
19071-61-5 |
|---|---|
Nombre del producto |
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane |
Fórmula molecular |
C16H15Cl2NO |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
4-chloro-N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c17-11-15(10-12-4-2-1-3-5-12)19-16(20)13-6-8-14(18)9-7-13/h1-9,15H,10-11H2,(H,19,20) |
Clave InChI |
KXAVHZVNXIENGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl |
Sinónimos |
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



